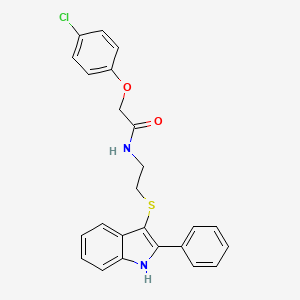
2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, an indole moiety, and a thioether linkage. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.
Thioether Linkage Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Final Coupling: The chlorophenoxy intermediate is coupled with the indole-thioether derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols or amines, depending on the target functional group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound may be explored for its potential as a lead compound in drug development, particularly for targeting specific biological pathways.
Industry
Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as conductivity or optical activity.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The indole moiety, in particular, is known for its ability to engage in π-π stacking and hydrogen bonding interactions, which can be crucial for its biological activity.
相似化合物的比较
Similar Compounds
2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide: can be compared with other indole derivatives, chlorophenoxy compounds, and thioether-containing molecules.
Uniqueness
Structural Features: The combination of a chlorophenoxy group, an indole moiety, and a thioether linkage is relatively unique and may confer specific properties not found in other compounds.
Biological Activity: The specific arrangement of functional groups may result in unique biological activities, making it a valuable compound for further research.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2S/c25-18-10-12-19(13-11-18)29-16-22(28)26-14-15-30-24-20-8-4-5-9-21(20)27-23(24)17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHDSUDKBNPJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)
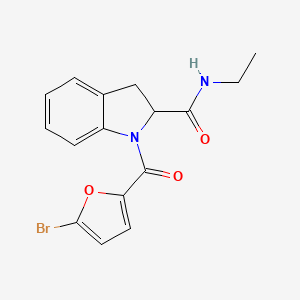
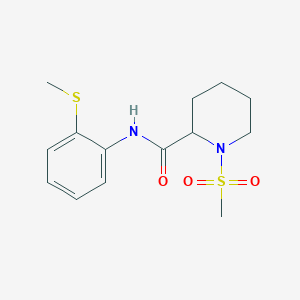
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2550600.png)
![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2550602.png)
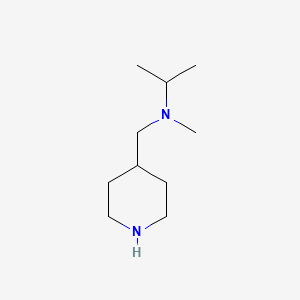
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2550606.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2550607.png)
![N-Methyl-N-[2-oxo-2-[propan-2-yl(thiophen-2-ylmethyl)amino]ethyl]prop-2-enamide](/img/structure/B2550608.png)
![4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2550613.png)
![6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2550615.png)
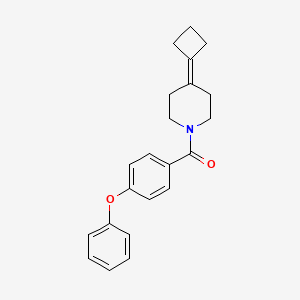

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)
